molecular formula C16H23NO4 B14923850 5-Amino-3-[4-(3-methylbutoxy)phenyl]-5-oxopentanoic acid

5-Amino-3-[4-(3-methylbutoxy)phenyl]-5-oxopentanoic acid

Cat. No.: B14923850
M. Wt: 293.36 g/mol
InChI Key: QZFXAOHLKWXQTL-UHFFFAOYSA-N
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Description

5-AMINO-3-[4-(ISOPENTYLOXY)PHENYL]-5-OXOPENTANOIC ACID is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a phenyl ring substituted with an isopentyloxy group, and a pentanoic acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[4-(ISOPENTYLOXY)PHENYL]-5-OXOPENTANOIC ACID can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as chloroform and polar groups like N-methylpyrrolidone in anhydrous ammonia .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[4-(ISOPENTYLOXY)PHENYL]-5-OXOPENTANOIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sulfuryl chloride in chloroform.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfoxides, reduced derivatives, and substituted amino compounds. These products can be further utilized in various applications, including medicinal chemistry and material science.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-AMINO-3-[4-(ISOPENTYLOXY)PHENYL]-5-OXOPENTANOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopentyloxy group on the phenyl ring enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

5-amino-3-[4-(3-methylbutoxy)phenyl]-5-oxopentanoic acid

InChI

InChI=1S/C16H23NO4/c1-11(2)7-8-21-14-5-3-12(4-6-14)13(9-15(17)18)10-16(19)20/h3-6,11,13H,7-10H2,1-2H3,(H2,17,18)(H,19,20)

InChI Key

QZFXAOHLKWXQTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(CC(=O)N)CC(=O)O

Origin of Product

United States

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